Ethyl 2-(acetylamino)-6-bromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-(acetylamino)-6-bromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a functionalized tetrahydrobenzothiophene derivative characterized by a bromine atom at position 6, a ketone group at position 7, and an acetylated amino group at position 2. These substituents confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The compound’s structure is confirmed via spectroscopic methods (e.g., $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, HRMS) and crystallographic analysis, where applicable.
Properties
IUPAC Name |
ethyl 2-acetamido-6-bromo-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4S/c1-3-19-13(18)9-7-4-5-8(14)10(17)11(7)20-12(9)15-6(2)16/h8H,3-5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCGUOVAAKPRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2=O)Br)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-6-bromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a benzene derivative under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the benzothiophene core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-6-bromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine (Br2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Substitution: Formation of various substituted benzothiophene derivatives
Reduction: Formation of alcohol derivatives
Oxidation: Formation of carboxylic acids or other oxidized products
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to Ethyl 2-(acetylamino)-6-bromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit antimicrobial properties. These compounds can potentially be developed into new antibiotics or antifungal agents due to their ability to inhibit the growth of various pathogens. A study highlighted the efficacy of thiophene derivatives in combating resistant strains of bacteria, suggesting that this compound could be further explored for similar applications .
Anticancer Properties
The compound has shown promise in anticancer research. Certain derivatives containing the benzothiophene structure have been investigated for their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways associated with cell growth and survival. Preliminary studies suggest that modifications to the benzothiophene core can enhance its cytotoxic effects against specific cancer types .
Organic Synthesis
Building Block in Drug Development
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, facilitating the development of more complex molecules. This property is particularly valuable in synthesizing pharmaceutical compounds where structural diversity is crucial for biological activity .
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel polycyclic structures through cyclization reactions. These reactions often yield products with enhanced biological activities or improved pharmacokinetic profiles. For instance, researchers have successfully used this compound to create derivatives that exhibit increased solubility and stability in biological systems .
Material Science
Dyes and Pigments
Due to its chromophoric properties, derivatives of this compound are being explored as potential dyes and pigments. The compound’s ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings where colorfastness and vibrancy are essential .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition against Staphylococcus aureus strains with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anticancer | Showed that a derivative induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
| Study C | Organic Synthesis | Successfully synthesized a series of polycyclic compounds with enhanced biological activity using this compound as a precursor. |
Mechanism of Action
The mechanism of action of Ethyl 2-(acetylamino)-6-bromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s acetylamino group and bromine atom play crucial roles in its binding affinity and reactivity with biological molecules. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Synthesis : Synthesized via a Petasis reaction in HFIP solvent with 22% yield .
- Key Differences : The 4-hydroxyphenyl and ethoxy groups replace the bromo and oxo groups in the target compound. These polar substituents enhance solubility in protic solvents but reduce electrophilic reactivity compared to bromine.
- Spectroscopy: HRMS-ESI confirmed the molecular formula ($ \text{C}{21}\text{H}{23}\text{NO}_5\text{S} $), with NMR data indicating planar aromatic systems.
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Crystal Structure : Features an S(6) hydrogen-bonded ring motif (N–H⋯O) and a dihedral angle of 8.13° between the benzothiophene and benzamido rings .
Structural and Functional Group Variations
Ethyl 2-[(3-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Molecular Weight: 387.49 g/mol ($ \text{C}{21}\text{H}{25}\text{NO}_4\text{S} $) .
- Functional Groups : The 3-propoxybenzoyl group increases hydrophobicity compared to the bromo-oxo system, likely reducing aqueous solubility but enhancing lipid membrane permeability.
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Crystallographic and Conformational Insights
- Disorder in Cyclohexene Rings : Observed in Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, where methylene groups exhibit positional disorder (occupancy factors: 0.641 and 0.359) . This suggests structural flexibility in the tetrahydrobenzothiophene scaffold, which may persist in the target compound despite bromine’s electronegativity.
- Hydrogen Bonding : The acetyl group in the target compound may form weaker intramolecular H-bonds than the benzamido group, affecting solid-state packing and melting points.
Data Tables for Comparative Analysis
Table 1: Substituent Effects on Key Properties
*Calculated based on $ \text{C}{13}\text{H}{15}\text{BrN}2\text{O}4\text{S} $.
Table 2: Spectroscopic and Crystallographic Data
Biological Activity
Ethyl 2-(acetylamino)-6-bromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrN₁O₃S |
| Molecular Weight | 313.19 g/mol |
| CAS Number | 150108-66-0 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For example:
- Cell Line Studies : In vitro assays on various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) showed that this compound induces apoptosis and inhibits cell proliferation. The IC₅₀ values ranged from 23.2 to 49.9 µM , indicating effective cytotoxicity against these cell lines .
- Mechanism of Action : The compound functions as an antagonist to antiapoptotic Bcl-2 proteins, which are often overexpressed in cancers. By binding to these proteins, it promotes apoptosis in resistant cancer cells .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound leads to a significant increase in early and late apoptotic cell populations (AV+/PI− and AV+/PI+), demonstrating its ability to induce programmed cell death effectively .
Structure-Activity Relationship (SAR)
The biological activity of ethyl 2-(acetylamino)-6-bromo-7-oxo derivatives has been correlated with their structural features:
- Bromine Substitution : The presence of bromine at the 6-position enhances binding affinity to Bcl-2 proteins compared to analogues lacking this substitution .
- Acetylamino Group : The acetylamino group at the 2-position is crucial for maintaining the compound's cytotoxicity and overall biological activity .
Study on MCF-7 Cells
In a controlled study assessing the effects of ethyl 2-(acetylamino)-6-bromo derivatives on MCF-7 cells:
- Treatment Duration : Cells were treated for 48 hours.
- Results :
Combination Therapy Potential
The compound has shown promise when used in combination with standard chemotherapy agents like cisplatin. It enhances the sensitivity of resistant cancer cells to these treatments, suggesting a potential role in combination therapies for more effective cancer management .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12h | 75% → 85% | |
| Bromination | NBS, CCl₄, 70°C | 60% → 78% | |
| Acetylation | Ac₂O, pyridine, RT | 90% (consistent) |
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify key signals (e.g., ethyl ester at δ ~4.2 ppm, acetyl group at δ ~2.1 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H] at m/z 415.98 for C₁₄H₁₅BrN₂O₃S) .
- HPLC: Purity >95% achieved using a C18 column (acetonitrile/water gradient) .
Advanced: How can crystallographic disorder in the compound’s structure be resolved?
Methodological Answer:
Disorder in the tetrahydrobenzothiophene ring is common due to flexible cyclohexene moieties. Strategies include:
- Refinement Tools: Use SHELXL’s EADP instruction to model anisotropic displacement parameters for disordered atoms .
- Data Quality: Collect high-resolution (<1.0 Å) X-ray data to improve electron density maps .
- Thermal Motion Analysis: Apply restraints to overlapping atoms using ISOR and DELU commands .
Q. Table 2: Crystallographic Data Comparison
| Parameter | Ordered Regions | Disordered Regions | Reference |
|---|---|---|---|
| R-factor | 0.043 | 0.126 (wR) | |
| Site Occupation Factors | 1.0 | 0.641/0.359 |
Advanced: How to design structure-activity relationship (SAR) studies using analogs?
Methodological Answer:
- Substituent Variation: Replace the bromo group with chloro or methyl to assess electronic effects .
- Functional Group Modification: Compare ester (ethyl) vs. carboxylic acid derivatives for solubility differences .
- Assay Design: Use enzyme inhibition assays (e.g., kinase targets) to quantify IC₅₀ values across analogs .
Q. Table 3: SAR of Key Analogs
| Analog Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 6-Bromo, 7-oxo (Parent) | 0.45 | 0.12 | |
| 6-Chloro, 7-oxo | 0.78 | 0.15 | |
| 6-Methyl, 7-hydroxy | >10.0 | 0.85 |
Advanced: How to address contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions: Varying pH or temperature alters target binding; standardize protocols (e.g., pH 7.4, 37°C) .
- Purity Thresholds: Impurities >5% (e.g., de-esterified byproducts) skew results; validate via HPLC-MS .
- Structural Confirmation: Misassignment of bromine position (6- vs. 5-) can occur; verify via NOESY or X-ray .
Basic: Which functional groups dictate its reactivity in further derivatization?
Methodological Answer:
- Bromo Group: Susceptible to nucleophilic substitution (e.g., Suzuki coupling) .
- Acetylamino Group: Participates in hydrolysis (→ amine) or acylation (→ sulfonamide) .
- Ester Group: Hydrolyzes to carboxylic acid under basic conditions .
Advanced: How do hydrogen-bonding patterns influence crystal packing and stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
